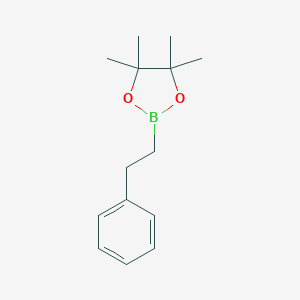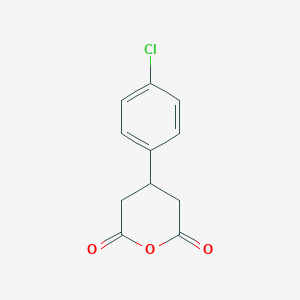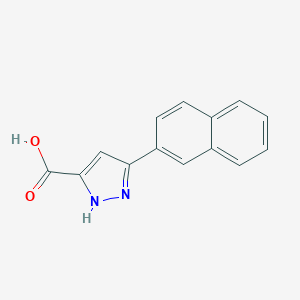
2-(2-Methyl-oxiranyl)-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methyl-oxiranyl)-pyridine, also known as 2-methyl-2-pyridyl epoxide, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound has a unique chemical structure that makes it a valuable tool for researchers in the fields of chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
2-(2-Methyl-oxiranyl)-pyridine has been extensively studied for its potential applications in various scientific fields. In organic chemistry, this compound is used as a building block for the synthesis of other compounds. In biochemistry, it has been used as a tool for studying enzyme mechanisms and protein structure. In pharmacology, it has been studied for its potential use as a drug delivery system and as a treatment for various diseases.
Mécanisme D'action
The mechanism of action of 2-(2-Methyl-oxiranyl)-pyridine is not fully understood. However, it is believed that the compound can undergo ring-opening reactions to form reactive intermediates that can react with other molecules. These reactive intermediates can then form covalent bonds with proteins and other biomolecules, leading to changes in their structure and function.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-(2-Methyl-oxiranyl)-pyridine are varied and depend on the specific application. In biochemistry, the compound has been shown to inhibit the activity of certain enzymes and to cause changes in protein structure. In pharmacology, it has been studied for its potential use as a drug delivery system and as a treatment for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-Methyl-oxiranyl)-pyridine in lab experiments is its unique chemical structure, which allows it to react with other molecules in a variety of ways. This makes it a valuable tool for researchers in various scientific fields. However, the compound is also known to be highly reactive and can be difficult to handle. Careful purification and handling procedures are required to obtain a high-quality product.
Orientations Futures
There are many potential future directions for research involving 2-(2-Methyl-oxiranyl)-pyridine. One area of interest is the development of new synthetic methods for producing the compound. Another area of interest is the study of the compound's potential as a drug delivery system and as a treatment for various diseases. Additionally, the compound's unique chemical structure could be used to develop new materials with specific properties. Overall, the future of research involving 2-(2-Methyl-oxiranyl)-pyridine is promising, and there is much to be learned about its potential applications in various scientific fields.
Méthodes De Synthèse
The synthesis of 2-(2-Methyl-oxiranyl)-pyridine can be achieved through several methods. One common method involves the reaction of 2-methylpyridine with epichlorohydrin in the presence of a base catalyst. Another method involves the reaction of 2-methylpyridine with chloroacetaldehyde in the presence of a base catalyst. Both methods produce a yield of approximately 50-60% and require careful purification to obtain a high-quality product.
Propriétés
Numéro CAS |
170233-00-8 |
|---|---|
Nom du produit |
2-(2-Methyl-oxiranyl)-pyridine |
Formule moléculaire |
C8H9NO |
Poids moléculaire |
135.16 g/mol |
Nom IUPAC |
2-(2-methyloxiran-2-yl)pyridine |
InChI |
InChI=1S/C8H9NO/c1-8(6-10-8)7-4-2-3-5-9-7/h2-5H,6H2,1H3 |
Clé InChI |
GLXORJUVWDNWDN-UHFFFAOYSA-N |
SMILES |
CC1(CO1)C2=CC=CC=N2 |
SMILES canonique |
CC1(CO1)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




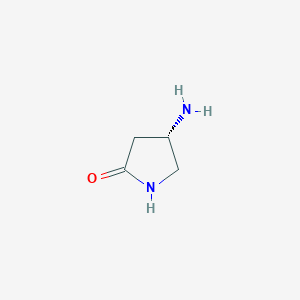

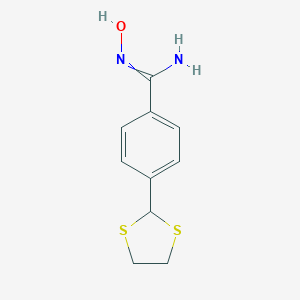

![1H-Pyrrolo[3,2-c]pyridine-2,3-dione](/img/structure/B66715.png)
![3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B66716.png)


![2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide](/img/structure/B66728.png)
